molecular formula C12H12N2O2 B13039095 N-(1-Cyano-1-hydroxy-2,3-dihydro-1H-inden-5-YL)acetamide

N-(1-Cyano-1-hydroxy-2,3-dihydro-1H-inden-5-YL)acetamide

Cat. No.: B13039095
M. Wt: 216.24 g/mol
InChI Key: OFFAOOLEZDEIJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyano-1-hydroxy-2,3-dihydro-1H-inden-5-YL)acetamide is a chemical compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyano group, a hydroxy group, and an acetamide group attached to an indene ring system. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyano-1-hydroxy-2,3-dihydro-1H-inden-5-YL)acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, followed by cooling to room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, solvent-free methods and green chemistry principles can be employed to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyano-1-hydroxy-2,3-dihydro-1H-inden-5-YL)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds with different properties and applications .

Mechanism of Action

The mechanism of action of N-(1-Cyano-1-hydroxy-2,3-dihydro-1H-inden-5-YL)acetamide involves its interaction with specific molecular targets and pathways. The cyano and hydroxy groups play a crucial role in its biological activity, enabling it to bind to enzymes and receptors involved in various cellular processes. The compound’s ability to modulate these targets can lead to therapeutic effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-Cyano-1-hydroxy-2,3-dihydro-1H-inden-5-YL)acetamide include other cyanoacetamides and indene derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

N-(1-cyano-1-hydroxy-2,3-dihydroinden-5-yl)acetamide

InChI

InChI=1S/C12H12N2O2/c1-8(15)14-10-2-3-11-9(6-10)4-5-12(11,16)7-13/h2-3,6,16H,4-5H2,1H3,(H,14,15)

InChI Key

OFFAOOLEZDEIJO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C(CC2)(C#N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.